
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloro group, a cyclopropyl group, a methylfuran group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The furan ring can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropyl, and methylfuran groups can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-cyclopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
- 4-Chloro-2-cyclopropyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine
- 2-Chloro-4-isopropyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
4-Chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile is unique due to the presence of the methylfuran group, which can impart distinct electronic and steric properties compared to similar compounds
Propriétés
Formule moléculaire |
C13H10ClN3O |
|---|---|
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
4-chloro-2-cyclopropyl-6-(5-methylfuran-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H10ClN3O/c1-7-2-5-10(18-7)11-9(6-15)12(14)17-13(16-11)8-3-4-8/h2,5,8H,3-4H2,1H3 |
Clé InChI |
LQQFWADLHHUJDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=C(C(=NC(=N2)C3CC3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Benzylsulfonylamino)-2-oxo-6-propylpyridin-1-yl]acetic acid](/img/structure/B13877080.png)
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)

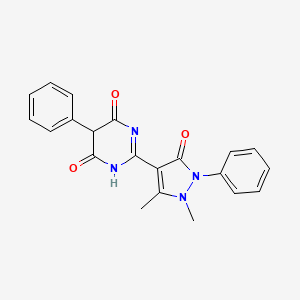
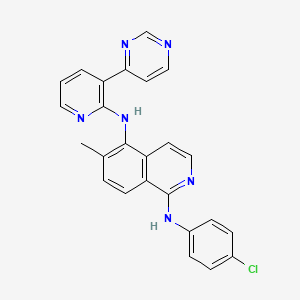
![8-Ethyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B13877102.png)
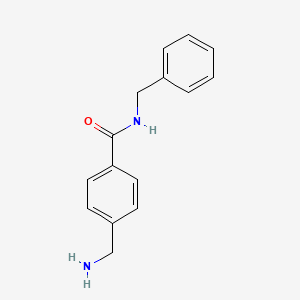
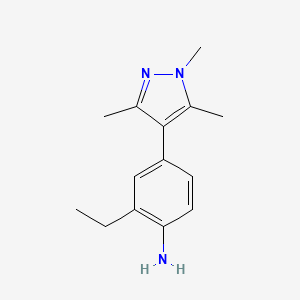

![1-Bromo-4-fluoro-2-[1-(methoxymethoxy)ethyl]benzene](/img/structure/B13877121.png)
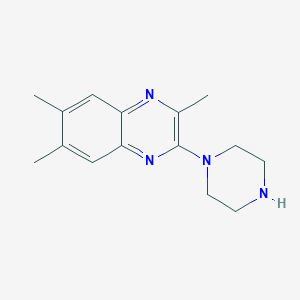
![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13877139.png)

